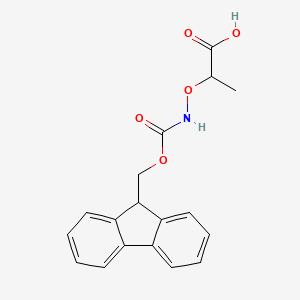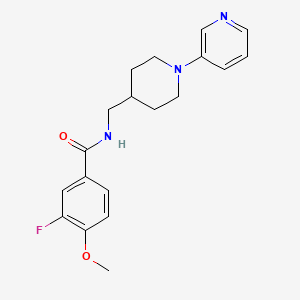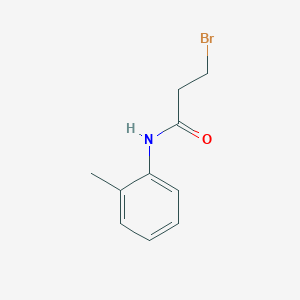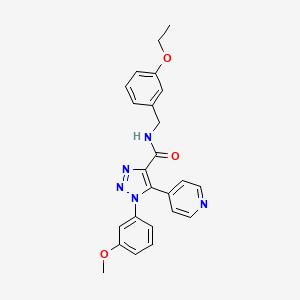
2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxy)propanoic acid is a structurally complex molecule that may have potential applications in various fields, including as a resolving agent or in nonlinear optical (NLO) applications. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and applications of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions that typically include the formation of ester and amide bonds, as well as the introduction of specific functional groups that may influence the optical and physical properties of the compound. For instance, the synthesis of (S)-(+)-2-methoxy-2-(9-phenanthryl)propionic acid as a chiral resolving agent involves careful control of stereochemistry and the use of X-ray structural analysis to determine the absolute configuration of the synthesized compound .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the compound (2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid crystallizes in a non-centrosymmetric space group, which is a key feature for NLO activity . Similarly, the compound (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid crystallizes in a centrosymmetric space group P21/c, with intramolecular and intermolecular hydrogen bonding playing a significant role in stabilizing the crystal structure .
Chemical Reactions Analysis
The reactivity of such compounds can be influenced by the presence of various functional groups. For example, the presence of methoxy and carbonyl groups can facilitate specific chemical reactions, such as esterification or the formation of hydrogen bonds, which are crucial for the compound's stability and reactivity . The NLO activity of these compounds is also a result of their ability to participate in electronic transitions, which can be induced by external stimuli such as light .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of specific functional groups, such as methoxy, carbonyl, and amino groups, can significantly affect properties like solubility, melting point, and optical activity. The NLO properties of these compounds are particularly noteworthy, as they can exhibit significant second harmonic generation (SHG) activity, which is a measure of their ability to convert light at one frequency to light at twice that frequency . The detailed vibrational assignments of these compounds can be determined using spectroscopic methods and quantum chemical calculations, which help in understanding the interactions between different molecular groups .
Applications De Recherche Scientifique
Synthesis and Homologation
Synthesis of N‐{[(9H‐Fluoren‐9‐yl)methoxy]carbonyl}‐Protected β-Amino Acids : The Arndt-Eistert protocol was successfully applied to synthesize enantiomerically pure N-Fmoc-protected β-amino acids from commercially available N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected α-amino acids. This process is significant for producing β-amino acids in high yield and only two steps, showcasing the compound's utility in synthetic chemistry (Ellmerer-Müller et al., 1998).
Bioimaging and Photophysics
Bioimaging of Integrin-targeting Water-soluble Fluorenyl Probe : A study on the photophysical properties and two-photon absorption (2PA) of a water-soluble fluorene derivative highlighted its potential for integrin imaging. The study revealed the compound's strong aggregation in water, high fluorescence quantum yield, and significant 2PA efficiency, making it suitable for bioimaging applications (Morales et al., 2010).
Self-Assembled Structures
Self-Assembled Structures Formed by Fmoc Modified Aliphatic Amino Acids : Research into the self-assembling properties of Fmoc-modified single amino acids, such as Fmoc-Ala-OH, Fmoc-Leu-OH, and others, revealed the ability to form various structures like flower-like and fibrous morphologies. These findings open possibilities for designing novel self-assembled architectures with specific functions, useful in material science and nanotechnology (Gour et al., 2021).
Carbon Nanotube Dispersion
Enzyme-activated Surfactants for Carbon Nanotube Dispersion : The use of N-fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes (CNTs) and their enzymatic activation to create homogeneous aqueous CNT dispersions showcases an innovative approach to material science, emphasizing the compound's versatility in creating on-demand solutions under physiological conditions (Cousins et al., 2009).
Mécanisme D'action
Target of Action
It is known that this compound is a derivative of fluorenylmethyloxycarbonyl (fmoc) amino acids , which are commonly used in peptide synthesis . Therefore, it can be inferred that this compound may interact with proteins or enzymes involved in peptide synthesis or modification.
Mode of Action
Given its structural similarity to fmoc amino acids , it is likely that this compound interacts with its targets in a similar manner. Fmoc amino acids are typically used as building blocks in peptide synthesis, where they couple with other amino acids to form peptide bonds .
Biochemical Pathways
Considering its structural similarity to fmoc amino acids , it can be inferred that this compound may be involved in the processes of protein synthesis and modification.
Result of Action
Given its structural similarity to Fmoc amino acids , it can be inferred that this compound may play a role in the synthesis or modification of peptides or proteins.
Action Environment
It is known that fmoc amino acids are stable at room temperature and have a long shelf-life , suggesting that this compound may have similar stability characteristics.
Safety and Hazards
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-11(17(20)21)24-19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTVQTCVRBPRME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)ONC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3,4-dichlorophenyl)-N-{[1-(2,4-dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]a mino}carboxamide](/img/structure/B2529986.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2529988.png)
![(2'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B2529991.png)
![ethyl 2-[[2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2529992.png)
![4-[(E)-2-Methylstyryl]pyridine](/img/structure/B2529994.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2529998.png)
![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-isopropylacetamide](/img/structure/B2529999.png)


![N-(3-chloro-4-methylphenyl)-2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2530002.png)
![2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2530003.png)

![N-(2,3-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2530005.png)